molecular formula C10H12O3 B15346334 Propyl 3-(3-furyl)acrylate CAS No. 6938-33-6

Propyl 3-(3-furyl)acrylate

Cat. No.: B15346334
CAS No.: 6938-33-6
M. Wt: 180.20 g/mol
InChI Key: NKJKUMDOQWJRSH-ONEGZZNKSA-N
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Description

Propyl 3-(3-furyl)acrylate is an organic compound with the molecular formula C10H12O3. It is a derivative of acrylic acid and contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyl 3-(3-furyl)acrylate can be synthesized through the reaction of 3-furyl acrylate with propyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure the complete conversion of reactants to the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Propyl 3-(3-furyl)acrylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or neutral conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield alcohols or aldehydes.

  • Substitution: Substitution reactions can produce a variety of substituted furan derivatives.

Scientific Research Applications

Propyl 3-(3-furyl)acrylate is used in various scientific research applications due to its unique chemical properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Additionally, it serves as a building block in the preparation of complex organic molecules used in drug discovery and development.

Mechanism of Action

The mechanism by which Propyl 3-(3-furyl)acrylate exerts its effects depends on the specific application. In pharmaceutical applications, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved can vary, but they often include interactions with cellular signaling pathways or metabolic processes.

Comparison with Similar Compounds

Propyl 3-(3-furyl)acrylate is similar to other acrylic acid derivatives and furan-containing compounds. its unique combination of a furan ring and a propyl group sets it apart from other compounds in terms of reactivity and application potential. Some similar compounds include:

  • Methyl 3-(3-furyl)acrylate

  • Ethyl 3-(3-furyl)acrylate

  • Butyl 3-(3-furyl)acrylate

These compounds share structural similarities but differ in their alkyl chain length, which can influence their chemical properties and applications.

Properties

CAS No.

6938-33-6

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

propyl (E)-3-(furan-3-yl)prop-2-enoate

InChI

InChI=1S/C10H12O3/c1-2-6-13-10(11)4-3-9-5-7-12-8-9/h3-5,7-8H,2,6H2,1H3/b4-3+

InChI Key

NKJKUMDOQWJRSH-ONEGZZNKSA-N

Isomeric SMILES

CCCOC(=O)/C=C/C1=COC=C1

Canonical SMILES

CCCOC(=O)C=CC1=COC=C1

Origin of Product

United States

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